REACTION_CXSMILES
|
[C:1]1(=[O:11])[N:5]([CH2:6][C:7]([OH:9])=[O:8])[C:4](=[O:10])[CH:3]=[CH:2]1.O[N:13]1[C:17](=[O:18])[CH2:16][CH2:15][C:14]1=[O:19].C1(N=C=NC2CCCCC2)CCCCC1>COCCOCCOC>[CH2:16]1[C:17](=[O:18])[N:13]([O:8][C:7]([CH2:6][N:5]2[C:4](=[O:10])[CH:3]=[CH:2][C:1]2=[O:11])=[O:9])[C:14](=[O:19])[CH2:15]1
|
Name
|
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1CC(=O)O)=O)=O
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
227 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
3 hours at room temperature, the reaction mixture was filtered
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |